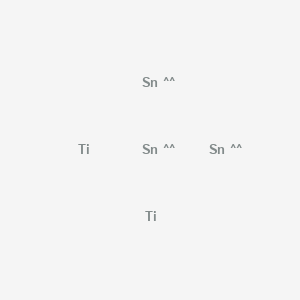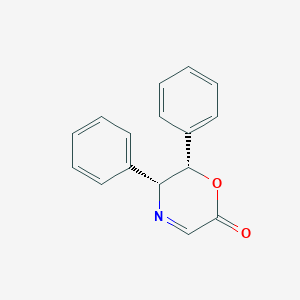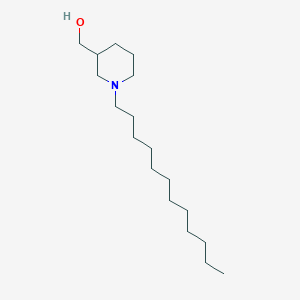![molecular formula C20H10F8 B14257763 1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene CAS No. 404017-91-0](/img/structure/B14257763.png)
1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups.
Méthodes De Préparation
The synthesis of 1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene typically involves advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound. Other coupling reactions, such as Heck and Sonogashira couplings, can also be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield quinones.
Applications De Recherche Scientifique
1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorinated structure enhances its stability and bioavailability.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in drug discovery, the compound may target specific receptors or enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound also contains fluorine and trifluoromethyl groups but differs in its functional groups and reactivity.
α,α,α-Trifluoro-p-tolyl isocyanate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer unique chemical and physical properties, making it valuable for various advanced applications.
Propriétés
Numéro CAS |
404017-91-0 |
|---|---|
Formule moléculaire |
C20H10F8 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
1-fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10F8/c21-17-6-4-13(9-15(17)19(23,24)25)11-2-1-3-12(8-11)14-5-7-18(22)16(10-14)20(26,27)28/h1-10H |
Clé InChI |
FTYNEZAOKONDDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC(=C(C=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)







![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
